Fmoc-N-Me-Tyr(tBu)-OH

Catalog No.
S735003
CAS No.
133373-24-7
M.F
C29H31NO5
M. Wt
473.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Tyr(tBu)-OH

CAS Number

133373-24-7

Product Name

Fmoc-N-Me-Tyr(tBu)-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

Molecular Formula

C29H31NO5

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-13-19(14-16-20)17-26(27(31)32)30(4)28(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,31,32)/t26-/m0/s1

InChI Key

WTLSDEYZKFJXFT-SANMLTNESA-N

SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

133373-24-7;Fmoc-N-Me-Tyr(tBu)-OH;Fmoc-N-methyl-O-t-butyl-L-tyrosine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoicacid;Fmoc-N-methyl-O-tert-butyl-L-tyrosine;Fmoc-Nalpha-methyl-O-t-butyl-L-tyrosine;AmbotzFAA1410;TMA032;SCHEMBL15632803;CTK7G2078;MolPort-006-705-984;ZINC2584026;ANW-55938;AKOS015837133;AKOS015907921;RTR-062415;AJ-43347;AK-49358;SC-48115;AB0018993;TR-062415;FT-0679900;M-1002;I14-26529;(2S)-3-[4-(tert-butoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoicacid

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-N-Me-Tyr(tBu)-OH, also known as Fmoc-N-Methyl-L-tyrosine tert-butyl ester, is a chemical compound used in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a technique for efficiently creating peptides, which are chains of amino acids linked by peptide bonds.

Building Block for Modified Peptides

Fmoc-N-Me-Tyr(tBu)-OH serves as a building block for incorporating N-methylated tyrosine (N-Me-Tyr) residues into peptides [, ]. N-methylation is a modification where a methyl group (CH₃) is added to the nitrogen atom in the side chain of tyrosine. This modification can affect the biological activity and stability of the resulting peptide [].

Here are some specific applications of Fmoc-N-Me-Tyr(tBu)-OH in peptide synthesis:

  • Studying the role of N-methylation in peptide function: Researchers can use Fmoc-N-Me-Tyr(tBu)-OH to synthesize peptides containing N-Me-Tyr and compare their properties to unmodified peptides. This helps understand the impact of N-methylation on various functions, such as binding to target molecules or enzymatic activity [, ].
  • Developing new drugs and therapeutic peptides: N-methylation can improve the stability and potency of peptides, making them more suitable for therapeutic applications. Fmoc-N-Me-Tyr(tBu)-OH can be used to synthesize N-methylated peptides with potential therapeutic effects, such as antimicrobial or anti-cancer properties [, ].

XLogP3

5.8

Dates

Modify: 2023-08-15

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